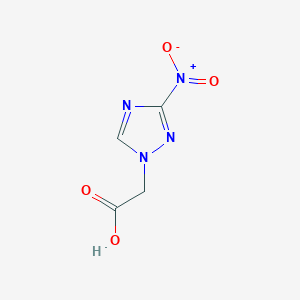

(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitro-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c9-3(10)1-7-2-5-4(6-7)8(11)12/h2H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJSKDYVVRMEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361330 | |

| Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116419-36-4 | |

| Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound and its derivatives are part of the broader class of nitrotriazole compounds. These compounds are explored for their potential applications as energetic materials and as scaffolds in the development of novel therapeutic agents. The presence of the nitro group and the triazole ring contributes to their unique chemical properties. This guide focuses on the primary and most direct synthetic pathway to obtain this compound.

Core Synthesis Pathway

The most direct and commonly referenced synthesis of this compound is a two-step process. This pathway begins with the N-alkylation of 3-nitro-1H-1,2,4-triazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

The overall synthesis can be visualized as follows:

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

3.1. Step 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

This step involves the N-alkylation of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate. The reaction typically proceeds in the presence of a base in an appropriate solvent. The alkylation can occur at different nitrogen atoms of the triazole ring, but the N1 position is a common site for substitution.

Experimental Workflow:

Detailed Protocol:

-

To a solution of 3-nitro-1H-1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3).

-

Cool the mixture to a controlled temperature, for instance, -10 °C, to enhance regioselectivity.[1]

-

Slowly add ethyl bromoacetate to the reaction mixture.

-

Allow the reaction to stir at room temperature for a period of 12 to 24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to obtain pure ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

3.2. Step 2: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acid or base-catalyzed hydrolysis.

Experimental Workflow:

Detailed Protocol:

-

Dissolve ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate in a mixture of ethanol and water.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If base catalysis was used, acidify the mixture with a strong acid to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-nitro-1H-1,2,4-triazole | 24807-55-4 | C₂H₂N₄O₂ | 114.06 |

| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 |

| Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | 70965-24-1 | C₆H₈N₄O₄ | 200.15 |

| This compound | 116419-36-4 | C₄H₄N₄O₄ | 172.10 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| N-Alkylation of 3-nitro-1H-1,2,4-triazole | 3-nitro-1H-1,2,4-triazole, Ethyl bromoacetate, K₂CO₃ | DMF | -10 °C to RT | 12-24 h | Moderate to Good |

| Hydrolysis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, HCl or NaOH | Ethanol/Water | Reflux | 2-6 h | Good to High |

Note: Yields are dependent on specific reaction conditions and purification methods.

Conclusion

This technical guide outlines a reliable and straightforward two-step synthesis pathway for this compound. The provided experimental protocols and data tables offer a solid foundation for researchers and scientists working with this class of compounds. Adherence to the detailed methodologies should allow for the successful synthesis and purification of the target molecule for further investigation in various fields of chemical and pharmaceutical research.

References

Physicochemical Properties of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds, predictive models, and established synthetic methodologies to offer a thorough profile for research and development purposes.

Chemical Structure and Properties

This compound is characterized by a 1,2,4-triazole ring substituted with a nitro group at the 3-position and an acetic acid moiety at the 1-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the triazole ring. The carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₄ | Calculated |

| Molecular Weight | 172.10 g/mol | Calculated |

| Appearance | White to light yellow crystalline powder | Predicted[1] |

| Melting Point | 210-219 °C (for 3-nitro-1H-1,2,4-triazole) | Experimental (related compound)[1] |

| Solubility | Soluble in water and polar organic solvents | Predicted |

| pKa | Not available | - |

| LogP | Not available | - |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

N-Alkylation: Reaction of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a suitable base to yield ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the ethyl ester to afford the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

-

Materials: 3-nitro-1H-1,2,4-triazole, ethyl bromoacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure: To a solution of 3-nitro-1H-1,2,4-triazole (1 eq.) in DMF, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture. Heat the reaction at 60-70 °C and monitor its progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography.

-

Materials: Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

-

Procedure (Acid Hydrolysis): Dissolve the ethyl ester (1 eq.) in a mixture of concentrated HCl and water. Reflux the mixture for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and neutralize it with a suitable base to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the final product.

-

Procedure (Base Hydrolysis): Dissolve the ethyl ester (1 eq.) in an aqueous solution of NaOH. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry.

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not available, the following table summarizes the expected characteristic spectroscopic features based on the analysis of its parent compound, 3-nitro-1H-1,2,4-triazole, and related derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | - Singlet for the methylene protons (-CH₂-) of the acetic acid group. - Singlet for the proton on the triazole ring. - Broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - Signal for the carbonyl carbon (-C=O) of the carboxylic acid. - Signal for the methylene carbon (-CH₂-). - Signals for the carbon atoms of the triazole ring. |

| Infrared (IR) | - Broad absorption band for the O-H stretch of the carboxylic acid. - Strong absorption for the C=O stretch of the carboxylic acid. - Characteristic absorptions for the C-N and N-N stretching of the triazole ring. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂). |

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation pattern showing the loss of the carboxylic acid group and the nitro group. |

Thermal Analysis

The thermal stability of this compound is expected to be influenced by the nitro group. Derivatives of 3-nitro-1H-1,2,4-triazole are known to be energetic materials with decomposition onset temperatures ranging from 147 to 228 °C[2][3].

Table 3: Thermal Properties of Related Compounds

| Compound | Decomposition Onset (°C) | Melting Point (°C) |

| Substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans | 147 - 228 | Varies |

Experimental Protocol for Thermal Analysis

-

Differential Scanning Calorimetry (DSC): A small sample (1-5 mg) is heated in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The heat flow to the sample is measured as a function of temperature to determine melting points and decomposition temperatures.

-

Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance. The change in mass is recorded as a function of temperature to determine the thermal stability and decomposition profile.

Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, various derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The 3-nitro-1H-1,2,4-triazole scaffold, in particular, has been investigated for its potential as an anti-trypanosomal agent. The mechanism of action for some nitro-containing compounds involves enzymatic reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens.

Caption: Logical relationship of potential biological activity and mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is scarce, the information compiled from related compounds and predictive methods offers valuable insights for guiding future research, including synthesis, characterization, and evaluation of its potential applications. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

References

Spectroscopic and Synthetic Profile of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the absence of directly published experimental data for (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | s | 1H | CH of triazole ring |

| ~5.3 - 5.5 | s | 2H | CH₂ of acetic acid |

| ~10.0 - 13.0 | br s | 1H | OH of carboxylic acid |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C =O of carboxylic acid |

| ~155 - 160 | C -NO₂ of triazole ring |

| ~145 - 150 | C -H of triazole ring |

| ~50 - 55 | C H₂ of acetic acid |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3150 | Medium | C-H stretch (triazole) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1560 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (nitro group) |

| ~1300 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 172.03 | [M]⁺ |

| 128.04 | [M - CO₂]⁺ |

| 114.03 | [M - CH₂COOH]⁺ |

M = Molecular Ion

Proposed Synthetic Protocol

A plausible and commonly employed method for the synthesis of N-alkylated triazoles is the reaction of the parent triazole with a suitable alkylating agent in the presence of a base. For the synthesis of this compound, the following two-step protocol is proposed, starting from 3-nitro-1H-1,2,4-triazole.

Step 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

-

Reaction Setup: To a solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Alkylation: To the stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution.

-

Reaction Monitoring: The mixture is stirred at room temperature and the progress of the hydrolysis is monitored by TLC.

-

Work-up: Once the ester is fully consumed, the reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

To aid in the conceptualization of the synthesis and potential biological context, the following diagrams are provided.

An In-Depth Technical Guide to 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS Number: 173167-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and associated hazards of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, materials science, and drug discovery.

Chemical and Physical Properties

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is a nitro-substituted triazole derivative. The presence of the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a common feature in many pharmacologically active compounds.[1] The nitro group and the acetic acid moiety contribute to its specific chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid

| Property | Value | Source(s) |

| CAS Number | 173167-32-3 | [2][3][4] |

| Molecular Formula | C₄H₄N₄O₄ | [2][3][4][5] |

| Molecular Weight | 172.10 g/mol | [2][3][4] |

| IUPAC Name | 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | [2][4] |

| Synonyms | (5-NITRO-1H-1,2,4-TRIAZOL-3-YL)ACETIC ACID, CHEMBRDG-BB 5529135, TIMTEC-BB SBB002749 | [4] |

| Appearance | White to yellowish crystalline powder | [5] |

| Boiling Point | 595.7 °C at 760 mmHg | [3][4] |

| Density | 1.84 g/cm³ | [4][5] |

| Flash Point | 314.1 °C | [3] |

| Solubility | Information not available | |

| Storage | 2-8 °C, dark, sealed, inert atmosphere | [3][5] |

Synthesis and Characterization

The synthesis of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid can be approached through various methods common in heterocyclic chemistry. A general strategy involves the construction of the 1,2,4-triazole ring followed by the introduction or modification of the side chains. One plausible, though not specifically documented for this compound, synthetic pathway is outlined below.

General Synthetic Approach

A common method for synthesizing 1,2,4-triazole derivatives is through the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization.[6] Another approach involves the Pinner reaction to create carboxyimidate intermediates which then react with formylhydrazide.[7] For the specific synthesis of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid, a possible route could involve the nitration of a pre-existing 2-(1H-1,2,4-triazol-3-yl)acetic acid precursor.

Experimental Protocol: A Representative Synthesis of a 1,2,4-Triazole Derivative

No specific, detailed experimental protocol for the synthesis of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid was found in the searched literature. The following is a representative protocol for the synthesis of a related 1,2,4-triazole derivative and should be adapted with caution.

Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [6]

-

Synthesis of Acylthiosemicarbazide Intermediate:

-

Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the appropriate aryl isothiocyanate (1 equivalent) to the stirred solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.

-

-

Cyclization to 1,2,4-Triazole-3-thione:

-

Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of 2M sodium hydroxide.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Collect the precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Biological Activity and Potential Applications

While specific biological data for 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is limited in publicly available literature, the 1,2,4-triazole scaffold is a well-established pharmacophore with a broad range of biological activities.[8] Derivatives of 1,2,4-triazole are known to exhibit antifungal, antibacterial, antiviral, and other therapeutic properties.[2]

Antimicrobial Activity

Many 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties.[2][9] The mechanism of action for triazole-based antifungals often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The antibacterial activity of some triazoles has been attributed to the inhibition of various bacterial enzymes. The nitro group in the structure of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid may also contribute to its antimicrobial potential, as nitro-heteroaromatic compounds are known to have antimicrobial effects.[10]

Enzyme Inhibition

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For instance, some triazole-bearing compounds have shown inhibitory activity against acetylcholinesterase (AChE), α-glucosidase, urease, and lipoxygenase (LOX).[11] The specific enzyme inhibitory profile of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid has not been reported.

Materials Science

Due to its high nitrogen content and the presence of a nitro group, this compound has been investigated for its energetic properties and potential use in the formulation of explosives and propellants.[7]

Hazards and Safety Information

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | [2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols for Biological Evaluation

No specific experimental protocols for the biological evaluation of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid were found. The following are general protocols that can be adapted for this purpose.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Test compound stock solution

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism with a known effective antibiotic/antifungal), a negative control (broth only), and a growth control (microorganism in broth without the test compound).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits microbial growth (no turbidity).

Conclusion

References

- 1. fao.org [fao.org]

- 2. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(3-Nitro-1H-1,2,4-triazol-1-yl)acetic Acid: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Molecular Structure, Synthesis, and Potential Biological Significance

This technical whitepaper provides a comprehensive overview of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific compound, this guide consolidates information on its structural characteristics, plausible synthetic routes, and the known biological activities of closely related 3-nitro-1,2,4-triazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a nitro group at the 3-position and an acetic acid moiety at the 1-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the triazole ring, while the carboxylic acid group provides a handle for further chemical modifications and influences the compound's polarity and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid[][2] | 3-Nitro-1H-1,2,4-triazole[3] |

| CAS Number | 116419-36-4[4] | 173167-32-3[][2] | 24807-55-4 |

| Molecular Formula | C4H4N4O4 | C4H4N4O4[][2] | C2H2N4O2 |

| Molecular Weight | 172.10 g/mol | 172.1 g/mol [] | 114.08 g/mol |

| SMILES | O=C(O)CN1C=NC(=N1)--INVALID-LINK--=O (Isomer) | C(C1=NC(=NN1)--INVALID-LINK--[O-])C(=O)O[] | C1=NNC(=N1)--INVALID-LINK--[O-] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established synthetic methodologies for N-substituted triazoles, a plausible synthetic route can be proposed. The most likely approach involves the N-alkylation of 3-nitro-1H-1,2,4-triazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.

Proposed Synthesis Pathway

A potential synthesis strategy is outlined below. This involves the reaction of the sodium salt of 3-nitro-1H-1,2,4-triazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of Sodium 3-nitro-1H-1,2,4-triazolate

-

Dissolve 3-nitro-1H-1,2,4-triazole in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add an equimolar amount of sodium hydroxide or sodium ethoxide portion-wise at room temperature.

-

Stir the mixture for 1-2 hours to ensure complete formation of the sodium salt. The salt may precipitate and can be used directly or after isolation.

Step 2: N-Alkylation with Ethyl Bromoacetate

-

To the solution or suspension of sodium 3-nitro-1H-1,2,4-triazolate, add an equimolar amount of ethyl bromoacetate dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product, ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to catalyze the hydrolysis.

-

Reflux the mixture for several hours until the ester is completely consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with acid (if base hydrolysis was used) or base (if acid hydrolysis was used) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, predicted NMR and mass spectrometry data can be inferred from the analysis of similar structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | A singlet for the methylene protons (CH₂) adjacent to the triazole ring and the carboxylic acid group, likely in the range of δ 5.0-5.5 ppm. A singlet for the C5-H proton of the triazole ring, expected to be downfield (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitro group and the adjacent nitrogen atoms. A broad singlet for the carboxylic acid proton (COOH), typically above δ 10 ppm. |

| ¹³C NMR | A resonance for the methylene carbon (CH₂) around δ 50-60 ppm. Two distinct signals for the triazole ring carbons, with the carbon bearing the nitro group (C3) being significantly deshielded. A signal for the carboxylic acid carbonyl carbon (C=O) in the range of δ 165-175 ppm. |

| Mass Spec. | The protonated molecule [M+H]⁺ would be expected at m/z 173.03. Common fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and potentially the loss of the nitro group (NO₂, 46 Da). |

Biological Activity and Potential Applications

Specific biological studies on this compound have not been reported. However, the 3-nitro-1,2,4-triazole scaffold is a key feature in a number of biologically active compounds.

Derivatives of 3-nitro-1,2,4-triazole have shown significant promise as anti-parasitic agents.[3] In particular, a series of 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Several of these compounds exhibited higher potency than the reference drug benznidazole.[3] Some derivatives also displayed activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.[3] The proposed mechanism of action for these compounds involves the reduction of the nitro group by an NADH-dependent nitroreductase in the parasite.[3]

The acetic acid moiety in the title compound provides a potential point for derivatization to improve pharmacokinetic properties or to attach the molecule to other pharmacophores. The exploration of this compound and its derivatives as potential anti-parasitic or antimicrobial agents is a promising area for future research.

Caption: Logical relationship of the compound to known biological activity.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, particularly in the development of novel anti-parasitic agents. While direct experimental data is scarce, this technical guide provides a foundational understanding of its structure, a plausible synthetic strategy, and the biological context provided by related 3-nitro-1,2,4-triazole derivatives. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity in relevant assays. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical entities.

References

Solubility Profile of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid: Data Currently Unavailable

A comprehensive search of scientific literature and chemical databases has revealed no publicly available quantitative data on the solubility of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid in common solvents.

While research exists on related triazole derivatives, the specific solubility characteristics of this compound have not been documented in the accessible literature. Therefore, it is not possible to provide a detailed technical guide, including data tables and experimental protocols, as requested.

Information on Structurally Related Compounds

It is important to note that solubility data for other triazole-containing molecules are available but cannot be reliably extrapolated to predict the behavior of this compound. Subtle changes in molecular structure, such as the position of the nitro group and the acetic acid substituent on the triazole ring, can significantly impact the physicochemical properties of a compound, including its solubility in various solvents.

For the benefit of researchers in this field, studies have been conducted on compounds with similar structural motifs, such as:

-

3-Nitro-1,2,4-triazole: The parent compound lacking the acetic acid group.

-

1,2,4-Triazole-1-acetic acid: The parent compound lacking the nitro group.

-

Isomers such as 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid .

However, the specific interactions between the functional groups in this compound and different solvent molecules remain uncharacterized.

Future Research and Experimental Determination

To establish the solubility profile of this compound, experimental determination is necessary. A general workflow for such a study is outlined below.

General Experimental Workflow for Solubility Determination

A standardized method for determining the solubility of a solid compound in a liquid solvent, such as the isothermal saturation method, would be appropriate. The following diagram illustrates a typical experimental workflow.

This document will be updated should quantitative solubility data for this compound become available in the peer-reviewed scientific literature.

An In-depth Technical Guide on the Thermal Stability of Nitrotriazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of nitrotriazole acetic acid derivatives and related compounds. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental data, methodologies, and visual representations of key processes and relationships.

Introduction to Nitrotriazole Acetic Acid Derivatives

Nitrogen-rich heterocyclic compounds, particularly those based on the 1,2,4-triazole ring, are of significant interest due to their high heats of formation and thermal stability.[1] The incorporation of functional groups such as nitro (-NO2), amino (-NH2), and carboxymethyl (-CH2COOH) can significantly influence the energetic properties and decomposition behavior of these materials.[1] Understanding the thermal stability of nitrotriazole acetic acid derivatives is crucial for their safe handling, storage, and application, particularly in the development of high-energy materials and pharmaceuticals.

Thermal Decomposition Data

The thermal stability of nitrotriazole derivatives is typically evaluated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide key parameters such as the onset decomposition temperature (T_onset), the peak decomposition temperature (T_peak), and kinetic parameters like activation energy (Ea).

Table 1: Thermal Decomposition Data for Nitrotriazole Derivatives

| Compound | Analysis Method | Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

| 5-amino-1,2,4-triazol-3-yl-acetic acid | TG/DTG | 6 | 168 | 223 | - | [1] |

| N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole | DTA | - | 250 | 349 | - | [2] |

| N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole | DTA | - | - | 217 | - | [2] |

| 3-nitro-1,2,4-triazol-5-one (NTO) | Isothermal | - | - | - | 99.8 ± 3.2 (383–423 K) | [3] |

| 3-nitro-1,2,4-triazol-5-one (NTO) | Isothermal | - | - | - | 260.1 ± 11.5 (Stage 1) | [3] |

| 3-nitro-1,2,4-triazol-5-one (NTO) | Isothermal | - | - | - | 166.0 ± 24.5 (Stage 2) | [3] |

| Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate | - | - | - | 240.6 | - | [4] |

| Potassium 5-nitro-3,3'-triazene-1,2,4-triazolate | - | - | - | 286.9 | - | [4] |

Note: A dash (-) indicates that the data was not provided in the cited source.

Experimental Protocols

Detailed and consistent experimental methodologies are critical for the accurate assessment and comparison of thermal stability data.

Objective: To determine the thermal stability and decomposition characteristics of the compound.

Instrumentation: A simultaneous thermal analyzer (e.g., PerkinElmer STA 6000) is commonly used.[1]

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.6–0.7 mg of the sample into an open 100 μL alumina sample pan.[1]

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20 mL/min.[1]

-

Heating Program: Heat the sample from a stable starting temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C) at a constant heating rate.[1] Non-isothermal runs are often performed at multiple heating rates (e.g., 2, 4, 6, and 8 °C/min) to allow for kinetic analysis.[1]

-

Data Analysis: The TGA curve provides information on mass loss as a function of temperature. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps in identifying the peak decomposition temperatures.

The activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction can be determined from non-isothermal TGA data using methods like those proposed by Ozawa and Kissinger, and as refined by ASTM E698.[2] These methods involve analyzing the shift in the DTA or DSC peak temperature with different heating rates.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of a nitrotriazole acetic acid derivative.

The decomposition of nitrotriazole compounds can proceed through various pathways, often initiated by the cleavage of the C-NO2 or N-NO2 bond, or by the opening of the triazole ring.[5][6] The presence of different substituents can influence the dominant decomposition mechanism.

Structure-Stability Relationships

The thermal stability of nitrotriazole derivatives is intrinsically linked to their molecular structure:

-

Nitro Group Position: The position of the nitro group on the triazole ring affects the stability. For instance, theoretical studies on nitro-substituted imidazoles, a related class of compounds, suggest that the stability is influenced by whether the nitro group is attached to a nitrogen or carbon atom.[7]

-

Electron-Withdrawing/Donating Groups: The presence of electron-donating groups like amino (-NH2) can enhance thermal stability through the formation of hydrogen bonds.[1] Conversely, the strong electron-withdrawing nature of the nitro group can also influence the decomposition pathways.[6]

-

Carboxymethyl Group: The incorporation of a carboxymethyl group into an amino triazole has been shown to improve the thermal stability of the compound.[1]

-

Formation of Salts: Converting nitrotriazole derivatives into salts can significantly alter their thermal stability. For example, some triazene-bridged nitrotriazolate salts exhibit high decomposition temperatures.[4]

Conclusion

The thermal stability of nitrotriazole acetic acid derivatives is a complex property governed by a combination of factors, including the substitution pattern on the triazole ring and the overall molecular structure. A thorough understanding of these relationships, supported by robust experimental data and analysis, is essential for the advancement of research and development in fields utilizing these energetic and biologically relevant compounds. This guide provides a foundational understanding and a methodological framework for researchers to build upon in their exploration of this important class of molecules.

References

- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 2. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies of 3-nitro-1H-1,2,4-triazole Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on 3-nitro-1H-1,2,4-triazole (NTO) and its derivatives. 3-nitro-1H-1,2,4-triazole is a versatile compound with applications ranging from pharmaceuticals and agrochemicals to advanced energetic materials.[1] Theoretical studies are crucial for understanding its molecular structure, stability, reactivity, and decomposition mechanisms at a fundamental level. This document summarizes key findings on its geometric and electronic properties, details common computational methodologies, and visually represents logical workflows and reaction pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular Structure and Properties

Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided significant insights into the molecular geometry and electronic structure of NTO and its related compounds.

Geometric Structure

The 1H-1,2,4-triazole ring system is characteristically a planar, six-π-electron aromatic system.[2] X-ray crystallography studies confirm that the triazole ring in 3-nitro-1H-1,2,4-triazole is essentially planar.[2][3] The asymmetric unit of its crystal structure contains two crystallographically independent molecules, with the dihedral angle between the two triazole rings being 56.58 (5)°.[2][3] Computational studies focus on optimizing the molecular geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Theoretical Finding | Reference |

| Triazole Ring | Planarity | The ring is found to be essentially planar in both experimental and theoretical studies. | [2][3] |

| Nitro Group Orientation | Torsion Angle | The nitro group is often slightly twisted out of the plane of the triazole ring. | [4] |

| Hydrogen Bonding | Intermolecular Interactions | In the crystalline state, molecules are linked by N—H⋯N and C—H⋯O hydrogen bonds. | [2] |

Electronic Properties

The electronic properties of NTO compounds, such as the distribution of electron density, molecular orbital energies, and reactivity descriptors, are critical for predicting their behavior. The presence of the electron-withdrawing nitro group significantly influences the electronic structure of the triazole ring.[5]

Quantum chemical calculations are used to determine key electronic parameters. For instance, studies on 3-nitro-1,2,4-triazol-5-one (NTO) complexes with ammonia (NH3) and water (H2O) show that electrons are transferred from NH3 or H2O to the NTO molecule.[6] The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the chemical reactivity and kinetic stability of the molecule.

| Property | Compound/System | Calculated Value | Computational Method | Reference |

| Interaction Energy | 3-nitro-1,2,4-triazol-5-one / NH3 | -37.58 kJ/mol | B3LYP/6-311++G | [6] |

| Interaction Energy | 3-nitro-1,2,4-triazol-5-one / H2O | -30.14 kJ/mol | B3LYP/6-311++G | [6] |

| Interaction Energy | 3-nitro-1,2,4-triazol-5-one / HF | -34.155 kJ/mol | B3LYP/6-311++G** | [7] |

| Activation Energy (Ea) | 3-nitro-1-nitromethyl-1H-1,2,4-triazole | 172.6 kJ/mol | Experimental (Solution Phase) | [4] |

Theoretical and Computational Protocols

The theoretical investigation of NTO compounds relies on a range of computational chemistry methods. The workflow for these studies generally follows a standardized procedure to ensure accuracy and reproducibility.

Key Methodologies

Density Functional Theory (DFT): This is the most common method for studying NTO compounds. Functionals like B3LYP are frequently used in combination with basis sets such as 6-311++G** to achieve a good balance between computational cost and accuracy.[6][7]

Geometry Optimization: This initial step involves finding the minimum energy structure of the molecule. The resulting geometry provides theoretical bond lengths and angles that can be compared with experimental data.

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental results.[7] Large red-shifts in the stretching vibrational frequencies of hydrogen-bonded systems are often observed.[7]

Basis Set Superposition Error (BSSE) and Zero-Point Energy (ZPE) Corrections: When studying intermolecular interactions, such as in NTO complexes, it is crucial to correct for BSSE to obtain accurate interaction energies.[7] ZPE corrections are also applied to account for the vibrational energy of the molecules at 0 K.[7]

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the nature of intermolecular interactions, such as hydrogen bonding and charge transfer.[7]

Decomposition Mechanisms and Stability

Understanding the thermal stability and decomposition pathways of NTO is critical, especially for its application as an energetic material. Theoretical studies investigate the unimolecular decomposition pathways to identify the initial bond-breaking steps.

Initial Decomposition Steps

Quantum chemical calculations have been employed to study the dissociation pathways and derive threshold energies for decomposition.[8][9] For many nitro-triazole derivatives, the initial step in thermal decomposition is the cleavage of the C-NO2 or an exocyclic N-NO2 bond. For example, the thermal decomposition of 3-nitro-1-nitromethyl-1,2,4-1H-triazole is initiated by the homolytic rupture of the CH2-NO2 bond.[4]

Another important area of study is the decomposition upon attachment of low-energy electrons, which is relevant for applications such as radiosensitizers in cancer therapy.[8][9] Studies have shown that upon electron attachment, the 3-NTO anion's main dissociation channel is the direct cleavage of a hydrogen radical, although fragmentation of the nitro group (e.g., formation of NO2−) also occurs.[8] The triazole ring itself shows significant stability against cleavage induced by electron attachment.[8][9]

Conclusions

Theoretical studies provide indispensable tools for elucidating the fundamental chemical and physical properties of 3-nitro-1H-1,2,4-triazole and its derivatives. DFT calculations have been successfully applied to determine molecular structures, electronic properties, and intermolecular interactions, showing good agreement with experimental data where available. Furthermore, computational modeling has been instrumental in mapping out complex thermal and electron-induced decomposition pathways, identifying the initial bond-cleavage events that govern the stability of these compounds. This deep, molecular-level understanding is vital for the rational design of new NTO-based compounds tailored for specific applications in medicine, agriculture, and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitro-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride [pubmed.ncbi.nlm.nih.gov]

- 8. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of (3-nitro-1H-1,2,4-triazol-1-yl)acetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat a spectrum of diseases. Within this dynamic environment, the heterocyclic scaffold of 3-nitro-1,2,4-triazole has emerged as a privileged structure, demonstrating significant potential in the development of new drugs. This technical guide delves into the burgeoning applications of a key derivative, (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, and its analogues, with a particular focus on their roles in infectious diseases and oncology.

Core Synthesis and Derivatization

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

-

Materials: 3-nitro-1H-1,2,4-triazole, ethyl bromoacetate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole anion.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

-

Step 2: Hydrolysis to this compound

-

Materials: Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), and water.

-

Procedure:

-

Dissolve the ethyl ester from Step 1 in a mixture of THF and water.

-

Add an aqueous solution of LiOH or NaOH (2 equivalents) to the ester solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.

-

Applications in Antitrypanosomatid Drug Discovery

Infectious diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (sleeping sickness, Trypanosoma brucei), represent a significant global health burden. The 3-nitro-1,2,4-triazole scaffold has shown remarkable promise in the development of novel antitrypanosomatid agents.

Mechanism of Action: Bioreductive Activation

A key mechanism of action for these nitrotriazole-based compounds is their activation by type I nitroreductases (NTRs) present in the parasites.[1][2] These enzymes, which are absent in mammalian cells, catalyze the reduction of the nitro group on the triazole ring. This reduction leads to the formation of reactive cytotoxic metabolites that are lethal to the parasite. This parasite-specific activation pathway provides a basis for the selective toxicity of these compounds.

Quantitative Data: Antitrypanosomatid Activity

Numerous studies have reported the potent in vitro activity of derivatives of this compound against various trypanosomatid species. The following table summarizes the activity of selected compounds.

| Compound ID | Target Parasite | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Amine Derivatives | ||||

| Compound 1 | T. cruzi | 0.059 | >1700 | [1] |

| Compound 2 | T. cruzi | 0.14 | 146 | [2] |

| Amide Derivatives | ||||

| Compound 3 | T. cruzi | < 1 | >200 | [1] |

| Sulfonamide Derivatives | ||||

| Compound 4 | T. cruzi | 0.028 | >1700 | [1] |

| Piperazine Derivatives | ||||

| Compound 5 | T. cruzi | < 4 | - | [3] |

| Benzothiazole Derivatives | ||||

| Compound 6 | T. cruzi | < 4 | - | [3] |

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (ratio of cytotoxicity in mammalian cells to activity against the parasite).

Experimental Protocol: In Vitro Anti-T. cruzi Amastigote Assay

-

Cell and Parasite Culture:

-

Host cells (e.g., L6 rat skeletal myoblasts) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase) are used to infect the host cells.

-

-

Infection and Compound Treatment:

-

Seed host cells in 96-well microtiter plates and allow them to adhere overnight.

-

Infect the host cell monolayer with trypomastigotes at a defined multiplicity of infection (MOI).

-

After an incubation period to allow for parasite invasion, wash the wells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compounds (and a positive control, e.g., benznidazole) to the infected cells.

-

-

Quantification of Parasite Inhibition:

-

After a 72-hour incubation period, add a substrate for the β-galactosidase enzyme (e.g., chlorophenol red-β-D-galactopyranoside).

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the enzymatic activity, which is proportional to the number of viable parasites.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Potential in Anticancer Drug Development

The 1,2,4-triazole nucleus is a well-established pharmacophore in a number of clinically used anticancer drugs. The introduction of a nitro group and an acetic acid moiety presents an opportunity for the development of novel anticancer agents with potentially unique mechanisms of action.

Quantitative Data: Anticancer Activity

While the research in this area is less mature compared to the antitrypanosomatid applications, preliminary studies have shown that nitrotriazole derivatives can exhibit cytotoxic activity against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,3-Triazole linked Tetrahydrocurcumin | MCF-7 (Breast) | 6.67 | [4] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | HeLa (Cervical) | 4.49 | [4] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | DU-145 (Prostate) | 10.38 | [4] |

| Fused Pyrazole Derivative | HePG2 (Liver) | 6.57 | [5] |

| Fused Pyrazole Derivative | HCT-116 (Colon) | 9.54 | [5] |

| Fused Pyrazole Derivative | MCF-7 (Breast) | 7.97 | [5] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Seed cells in 96-well plates and allow them to attach and grow for 24 hours.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

-

Cell Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

-

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated potent antitrypanosomatid activity, coupled with a selective mechanism of action, positions these compounds as strong candidates for further preclinical and clinical development in the fight against neglected tropical diseases. Furthermore, the emerging evidence of their anticancer potential warrants deeper investigation into their mechanisms of action against various cancer types.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity while minimizing toxicity.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro data into tangible therapeutic outcomes.

-

Elucidation of Anticancer Mechanisms: To identify the specific molecular targets and signaling pathways affected by these compounds in cancer cells.

References

- 1. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate (EVT-3197163) | 1609409-43-9 [evitachem.com]

- 4. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O) [[double bond, length as m-dash]] N–N fragment - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the N-alkylation of 3-nitro-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-alkylation of 3-nitro-1,2,4-triazole, a key reaction in the synthesis of various energetic materials and pharmacologically active compounds. The protocols described herein outline methods using different alkylating agents and reaction conditions, leading to the formation of N-1 and N-2 substituted isomers.

Introduction

The N-alkylation of 3-nitro-1,2,4-triazole is a fundamental transformation that introduces alkyl groups onto the nitrogen atoms of the triazole ring. This modification significantly influences the physicochemical properties of the molecule, including its energetic performance, thermal stability, and biological activity. The reaction typically proceeds via nucleophilic substitution, where the deprotonated 3-nitro-1,2,4-triazole anion attacks an alkylating agent. The regioselectivity of the alkylation, yielding either the N-1 or N-2 isomer, is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

General Reaction Scheme

The N-alkylation of 3-nitro-1,2,4-triazole results in the formation of a mixture of 1-alkyl-3-nitro-1,2,4-triazole and 2-alkyl-3-nitro-1,2,4-triazole.

Caption: General reaction scheme for the N-alkylation of 3-nitro-1,2,4-triazole.

Data Presentation

The following table summarizes the typical yields and isomer ratios observed for the N-alkylation of 3-nitro-1,2,4-triazole under various reaction conditions.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (N-1:N-2) | Reference |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | ~85-95 | Major N-1 | General Knowledge |

| Dimethyl Sulfate | NaOH | Water | 50-60 | ~90 | Varies | General Knowledge |

| Ethyl Bromide | NaOH | Ethanol | Reflux | ~80-90 | Varies | General Knowledge |

| Allyl Bromide | Aq. NaOH / NMMO | Water | Room Temp. | High | Low Selectivity | [1] |

| Dibromoethane | Aq. NaOH / NMMO | Water | Room Temp. | High | Regioselective (N-1) | [1] |

| Propargyl Bromide | Aq. NaOH / NMMO | Water | Room Temp. | High | Regioselective (N-1) | [1] |

| Secondary/Tertiary Alcohols | conc. H₂SO₄ | - | Varies | Varies | Predominantly N-2 | [2] |

NMMO: N-Methylmorpholine N-oxide

Experimental Protocols

Protocol 1: N-Methylation of 3-nitro-1,2,4-triazole using Methyl Iodide and Potassium Carbonate

This protocol describes a common method for the N-methylation of 3-nitro-1,2,4-triazole, which typically favors the formation of the N-1 isomer.

Materials:

-

3-nitro-1,2,4-triazole

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants (approximately 5-10 mL per gram of 3-nitro-1,2,4-triazole).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add methyl iodide (1.2 eq) to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-1 and N-2 isomers.

Protocol 2: N-Alkylation of 3-nitro-1,2,4-triazole using Dialkyl Sulfate in Aqueous Base

This protocol provides a method for N-alkylation using a dialkyl sulfate in an aqueous basic medium.

Materials:

-

3-nitro-1,2,4-triazole

-

Dimethyl sulfate ((CH₃)₂SO₄) or Diethyl sulfate ((C₂H₅)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-nitro-1,2,4-triazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

Stir the solution at room temperature until the 3-nitro-1,2,4-triazole has completely dissolved.

-

Slowly add the dialkyl sulfate (1.2 eq) to the reaction mixture. Caution: Dialkyl sulfates are toxic and should be handled with appropriate safety precautions in a fume hood.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 3-nitro-1,2,4-triazole.

References

Application Notes and Protocols for Triazole Acetic Acid Derivatives in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triazole acetic acid derivatives in click chemistry, a powerful tool for molecular synthesis and modification. The 1,2,3-triazole ring, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), serves as a stable and versatile linker in various applications, including drug discovery, bioconjugation, and materials science.[1][2] The incorporation of an acetic acid moiety provides a handle for further functionalization or can contribute to the desired physicochemical properties of the final molecule.

Overview of Triazole Acetic Acid Derivatives in Click Chemistry

Triazole acetic acid derivatives are valuable building blocks in click chemistry for several reasons:

-

Versatility: The triazole ring is chemically stable and can act as a rigid linker, while the acetic acid group provides a point for further chemical modification or can influence solubility and pharmacokinetic properties.[3]

-

Biocompatibility: The triazole linkage is stable under physiological conditions, making it suitable for biological applications.[1]

-

Synthetic Accessibility: The CuAAC reaction is highly efficient, regioselective, and proceeds under mild conditions, allowing for the straightforward synthesis of a wide range of derivatives.[4]

Applications in Drug Discovery: Enzyme Inhibition

Triazole derivatives, including those with acetic acid moieties, have shown significant potential as inhibitors of various enzymes, playing a crucial role in the development of new therapeutic agents.[5][6]

Application Note: Triazole Acetic Acid Derivatives as Enzyme Inhibitors

Derivatives of 1,2,4-triazole containing an acetic acid or propionic acid moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7] These compounds can be screened against a variety of enzymes to identify potent and selective inhibitors. For instance, novel azinane triazole-based derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes.[6][8]

Quantitative Data: Enzyme Inhibition

The following table summarizes the inhibitory activity of some triazole derivatives against various enzymes.

| Compound Class | Target Enzyme | IC50 / KI Value | Reference |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM (for derivative 12d) | [8] |

| Azinane triazole-based derivatives | Butyrylcholinesterase (BChE) | IC50 = 0.038 ± 0.50 µM (for derivative 12m) | [8] |

| Azinane triazole-based derivatives | α-Glucosidase | IC50 = 36.74 ± 1.24 µM (for derivative 12d) | [8] |

| 1,2,3-Triazole derivatives | Acetylcholinesterase (AChE) | KI = 125.90 nM (for derivative 4g) | [9] |

| 1,2,3-Triazole derivatives | Carbonic Anhydrase II (hCA II) | KI = 144.30 nM (for derivative 4f) | [9] |

Experimental Protocol: High-Throughput Screening of a 1,2,4-Triazole Library for Acetylcholinesterase (AChE) Inhibition

This protocol, adapted from the Ellman's method, is suitable for a 96- or 384-well plate format for high-throughput screening.[10]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

1,2,4-Triazole compound library dissolved in DMSO

-

96- or 384-well microplates

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Dilute the triazole compounds from the library to the desired screening concentration in phosphate buffer.

-

-

Assay Protocol:

-

To each well of the microplate, add the following in order:

-

Phosphate buffer

-

Solution of the triazole compound (or DMSO for control)

-

AChE solution

-

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

-

Immediately start monitoring the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each triazole compound compared to the control.

-

Identify hit compounds that show significant inhibition.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for screening compound libraries and a simplified representation of enzyme inhibition.

Caption: A generalized workflow for high-throughput screening of compound libraries.[10]

Caption: Simplified diagram of competitive enzyme inhibition.

Applications in Bioconjugation

Click chemistry is a cornerstone of bioconjugation, enabling the precise attachment of molecules to proteins, nucleic acids, and other biomolecules.[2] Triazole acetic acid derivatives can be used to introduce functionalities for subsequent conjugation reactions.

Application Note: Protein Labeling via CuAAC

Proteins can be functionalized with an azide or alkyne group, which can then be reacted with a triazole acetic acid derivative containing the complementary functionality. This allows for the attachment of probes, tags, or therapeutic agents to specific sites on a protein.

Experimental Protocol: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction.[11][12]

Materials:

-

Azide-functionalized molecule (e.g., azidoacetic acid derivative)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., water, t-BuOH/H₂O, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper-chelating ligand in water or an appropriate solvent.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide and alkyne components in the chosen solvent.

-

Add the copper-chelating ligand to the mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Work-up:

-